

Spectroscopic Characterization of 3-Aminophenylboronic Acid: An In-depth Technical Guide

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Compound of Interest

3-Aminophenylboronic acid monohydrate

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Introduction

3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule of significant interest in medicinal chemistry, materials science, and chemical biology. Its unique structure, featuring both a nucleophilic amino group and a diol-binding boronic acid moiety on an aromatic scaffold, allows for a wide range of chemical modifications and applications. It serves as a crucial building block in the synthesis of sensors for saccharides, enzyme inhibitors, and as a key component in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and the characterization of its derivatives. This guide provides a comprehensive overview of the spectroscopic characterization of 3-aminophenylboronic acid, including detailed experimental protocols and data interpretation.

Molecular Structure and Properties

Molecular Formula: C₆H₈BNO₂

Molecular Weight: 136.94 g/mol [1]

Appearance: Off-white to light brown powder or crystals



CAS Number: 30418-59-8[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-aminophenylboronic acid. It is important to note that the exact spectral values can vary depending on the solvent, concentration, and instrument used.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts for 3-Aminophenylboronic Acid

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.8 - 7.2	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~5.0 (broad)	Singlet	2H	Amino protons (-NH ₂)
~8.0 (broad)	Singlet	2H	Boronic acid protons (-B(OH) ₂)

Note: The chemical shifts for the aromatic protons can be complex due to the substitution pattern. The amino and boronic acid protons are exchangeable with deuterium and their signals may broaden or disappear upon addition of D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Aminophenylboronic Acid

Chemical Shift (δ) ppm	Assignment
~148	C-NH₂
~135	C-B(OH) ₂
~130 - 115	Aromatic CH



Note: Experimentally determined ¹³C NMR data for 3-aminophenylboronic acid is not readily available in the public domain. The values presented are predicted based on the analysis of similar aromatic compounds and known substituent effects.[2]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 3-Aminophenylboronic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (from B(OH)2) and N-H stretch (from NH2)
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Medium	N-H bend and Aromatic C=C stretch
1450 - 1400	Medium	Aromatic C=C stretch
1380 - 1320	Strong	B-O stretch
~1100	Medium	C-N stretch
~700	Strong	B-O-H out-of-plane bend

Note: The broadness of the peak in the 3400-3200 cm⁻¹ region is due to hydrogen bonding.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for 3-Aminophenylboronic Acid

Solvent	λmax (nm)	Molar Absorptivity (ε)
Methanol/Ethanol	~240 and ~290	Not readily available

Note: Aromatic amines typically exhibit two absorption bands in the UV region. The exact λ max and molar absorptivity are dependent on the solvent and pH.

Mass Spectrometry (MS)



Table 5: Mass Spectrometry Data for 3-Aminophenylboronic Acid

m/z	Interpretation
137	[M] ⁺ (Molecular ion)
119	[M - H ₂ O] ⁺
92	[M - B(OH) ₂] ⁺
77	[C ₆ H ₅] ⁺

Note: The fragmentation pattern can provide valuable structural information. The loss of water from the boronic acid moiety is a common fragmentation pathway.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of 3-aminophenylboronic acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

- · 3-Aminophenylboronic acid
- Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
- NMR tubes
- NMR spectrometer

Protocol:

- Dissolve approximately 5-10 mg of 3-aminophenylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Transfer the solution to an NMR tube.



- Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.
- Acquire the ¹H NMR spectrum. Due to the potential for oligomerization of boronic acids, which can lead to broad peaks, acquiring the spectrum at a slightly elevated temperature may be beneficial.
- To confirm the assignment of exchangeable protons (NH₂ and OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
- Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- 3-Aminophenylboronic acid
- Potassium bromide (KBr), IR grade
- · Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Protocol (KBr Pellet Method):

- Thoroughly dry the KBr powder to remove any moisture.
- Place a small amount (1-2 mg) of 3-aminophenylboronic acid and approximately 100-200 mg of dry KBr in an agate mortar.
- Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into the die of a pellet press.



- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials:

- 3-Aminophenylboronic acid
- Spectroscopic grade solvent (e.g., methanol, ethanol, or water)
- Volumetric flasks
- · Quartz cuvettes
- UV-Vis spectrophotometer

Protocol:

- Prepare a stock solution of 3-aminophenylboronic acid of a known concentration in the chosen solvent.
- Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).
- Use the pure solvent as a blank to zero the spectrophotometer.
- Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.
- Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- 3-Aminophenylboronic acid
- Suitable matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid) or a suitable solvent for ESI.
- Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol (MALDI-TOF):

- Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
- Prepare a solution of 3-aminophenylboronic acid in a compatible solvent.
- Mix the analyte solution with the matrix solution in a ratio of approximately 1:10 (v/v).
- Spot a small volume (e.g., 1 μL) of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization.
- Introduce the target plate into the mass spectrometer.
- Acquire the mass spectrum in the appropriate mass range.

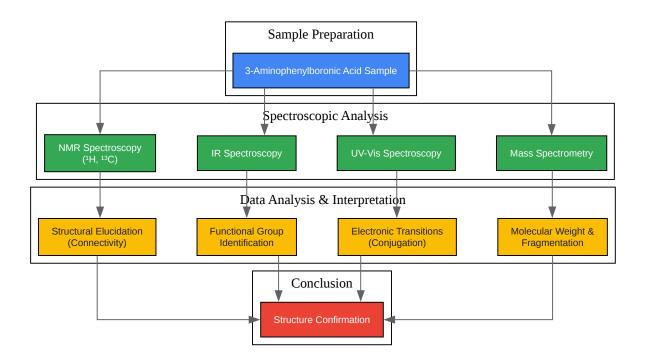
Visualizations

Experimental Workflow for Spectroscopic

Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like 3-aminophenylboronic acid.





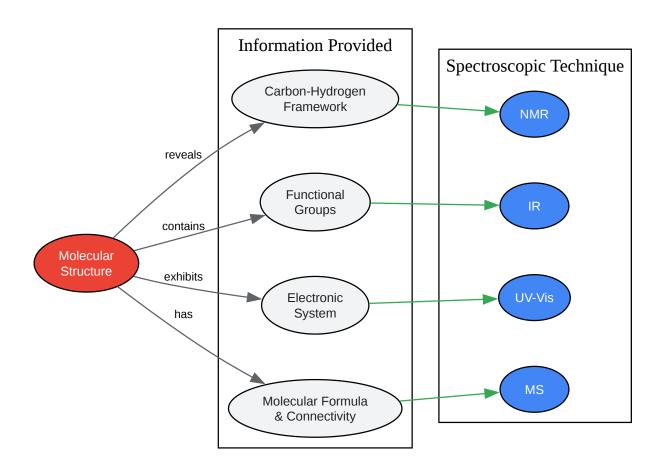
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Caption: General workflow for the spectroscopic characterization of 3-aminophenylboronic acid.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates the complementary nature of different spectroscopic techniques in determining the structure of a molecule.





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Caption: Relationship between spectroscopic techniques and the information they provide for structure elucidation.

Conclusion

The spectroscopic characterization of 3-aminophenylboronic acid is a critical step in its application across various scientific disciplines. This guide has provided a consolidated resource of its key spectroscopic data and detailed experimental protocols for its analysis using NMR, IR, UV-Vis, and Mass Spectrometry. While some specific experimental data remains elusive in publicly accessible databases, the provided information, supplemented with predicted values based on sound chemical principles, offers a robust foundation for researchers working with this important molecule. The complementary nature of these spectroscopic techniques, as illustrated in the provided diagrams, allows for a comprehensive



and confident structural elucidation and purity assessment of 3-aminophenylboronic acid and its derivatives.

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